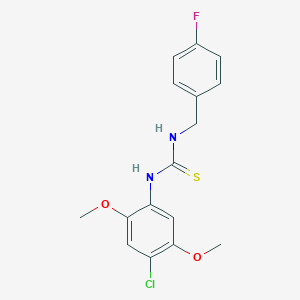
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the phenethylamine family of compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that it may act by modulating the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, it has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its ability to induce apoptosis in cancer cells, making it a potentially useful tool for studying the mechanisms of cell death. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. In addition, there may be potential applications for this compound in other areas, such as drug delivery and imaging. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a promising compound that warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 4-fluorobenzylamine to form the intermediate 4-fluorobenzyl 4-chloro-2,5-dimethoxybenzoate. This intermediate is then reacted with thiourea to form the final product.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea |
|---|---|
Molecular Formula |
C16H16ClFN2O2S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16ClFN2O2S/c1-21-14-8-13(15(22-2)7-12(14)17)20-16(23)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,23) |
InChI Key |
FKIQQJJQFWNLBW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)
![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)